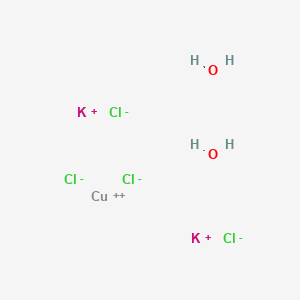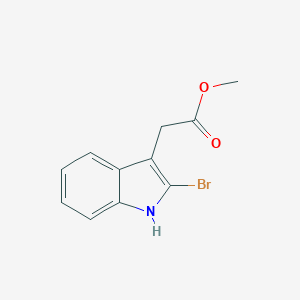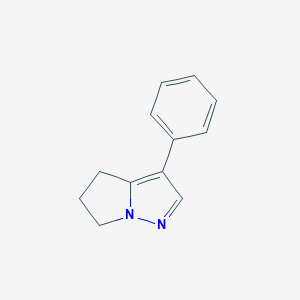
2-羟基黄酮
概述
描述
2-Hydroxyxanthone is a derivative of xanthone, an oxygen-containing heterocyclic compound with a dibenzo-γ-pyrone scaffold. Xanthones are known for their yellow color and were first isolated from the pericarp of mangosteen. 2-Hydroxyxanthone, specifically, has a hydroxyl group attached to the xanthone core, which significantly influences its chemical properties and biological activities .
科学研究应用
2-Hydroxyxanthone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用机制
Target of Action
2-Hydroxyxanthone, an isoprene flavone derived from Calophyllum inophyllum, has been found to have a significant killing effect on K562 cells . K562 cells are human immortalized myelogenous leukemia cells, which are often used in cancer research .
Mode of Action
The mode of action of 2-Hydroxyxanthone involves the stimulation of the caspase enzyme, leading to cell apoptosis . Furthermore, 2-Hydroxyxanthone can inhibit the Topoisomerase II protein through an intercalation mechanism on the DNA .
Biochemical Pathways
The biosynthesis of xanthones, including 2-Hydroxyxanthone, in plants involves the shikimate and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Pharmacokinetics
It’s known that within the cell, 2-hydroxyxanthone is primarily located in the membrane . This location could influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of 2-Hydroxyxanthone’s action is the induction of apoptosis in targeted cells, such as K562 cells . This is achieved through the stimulation of the caspase enzyme and the inhibition of the Topoisomerase II protein .
生化分析
Biochemical Properties
2-Hydroxyxanthone interacts with various enzymes, proteins, and other biomolecules. The structure of 2-Hydroxyxanthone determines its bioactivity, and different substitutions might result in variable bioactivity . It has been found to have an obvious killing effect on K562 cells .
Cellular Effects
2-Hydroxyxanthone has been shown to have effects on various types of cells and cellular processes. It can lead to cell apoptosis by stimulating the caspase enzyme . Furthermore, it has been found to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Hydroxyxanthone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to interact with the active sites of Topoisomerase II protein through Hydrogen bonding .
Metabolic Pathways
2-Hydroxyxanthone is involved in various metabolic pathways. In plants, the biosynthesis of xanthones involves the shikimate and the acetate pathways
Transport and Distribution
2-Hydroxyxanthone is transported and distributed within cells and tissues. Within the cell, 2-Hydroxyxanthone is primarily located in the membrane .
准备方法
Synthetic Routes and Reaction Conditions: 2-Hydroxyxanthone can be synthesized through various methods. One common approach involves the Ullmann condensation reaction, where 2-hydroxybenzoic acid is reacted with phenol derivatives in the presence of a copper catalyst . Another method includes the use of ytterbium triflate as a catalyst to facilitate the reaction between substituted phenols and 2-hydroxybenzoic acids . Additionally, microwave-assisted synthesis has been employed to enhance reaction rates and yields .
Industrial Production Methods: Industrial production of 2-Hydroxyxanthone typically involves large-scale Ullmann condensation reactions due to their efficiency and scalability. The use of eco-friendly catalysts and solvents is also being explored to make the process more sustainable .
化学反应分析
Types of Reactions: 2-Hydroxyxanthone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the xanthone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted xanthones depending on the reagents used.
相似化合物的比较
- 1-Hydroxyxanthone
- 3-Hydroxyxanthone
- 4-Hydroxyxanthone
Comparison: 2-Hydroxyxanthone is unique due to the position of the hydroxyl group, which significantly influences its reactivity and biological activity. For instance, 1-Hydroxyxanthone has a hydroxyl group at a different position, leading to variations in its chemical behavior and biological effects . Similarly, 3-Hydroxyxanthone and 4-Hydroxyxanthone exhibit different properties due to the positional isomerism .
属性
IUPAC Name |
2-hydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSACHQJPCNOREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172676 | |
| Record name | 9H-Xanthen-9-one, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxyxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1915-98-6 | |
| Record name | 2-Hydroxyxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1915-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Xanthen-9-one, 2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001915986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Xanthen-9-one, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxyxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
241 - 241.5 °C | |
| Record name | 2-Hydroxyxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)








![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)




